molecular formula C12H14F3NO B15160265 1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]- CAS No. 653573-36-5

1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-

Cat. No.: B15160265
CAS No.: 653573-36-5
M. Wt: 245.24 g/mol
InChI Key: XBPDAKZKYMDZJH-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound 1-propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]- (IUPAC name: 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]propan-1-one) features a propanone backbone with a dimethylamino group (-N(CH₃)₂) at the β-position and a 3-(trifluoromethyl)phenyl substituent at the ketone position. This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (dimethylamino) groups, influencing its physicochemical and biological properties.

  • Molecular Formula: C₁₂H₁₃F₃NO
  • Molecular Weight: 244.24 g/mol
  • Key Functional Groups: Trifluoromethylphenyl: Enhances lipophilicity and metabolic stability.

The trifluoromethyl group improves resistance to oxidative degradation, while the dimethylamino group may confer CNS activity, as seen in structurally related pharmaceuticals (e.g., serotonin receptor agonists) .

Properties

CAS No.

653573-36-5

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C12H14F3NO/c1-16(2)7-6-11(17)9-4-3-5-10(8-9)12(13,14)15/h3-5,8H,6-7H2,1-2H3

InChI Key

XBPDAKZKYMDZJH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]- typically involves multi-step organic reactions. One common approach might include:

    Formation of the Ketone Backbone: This can be achieved through the reaction of a suitable precursor, such as a halogenated propanone, with a nucleophile.

    Introduction of the Dimethylamino Group: This step may involve the use of dimethylamine in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the Trifluoromethyl-Substituted Phenyl Ring: This can be accomplished through a Friedel-Crafts acylation reaction, where the trifluoromethyl-substituted benzene reacts with the ketone intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form secondary alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce secondary alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: May be studied for its interactions with biological molecules.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]- would depend on its specific interactions with molecular targets. The dimethylamino group may interact with biological receptors or enzymes, while the trifluoromethyl group could influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally analogous propanone derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents LogP (Predicted) Applications/Toxicity
Target Compound C₁₂H₁₃F₃NO 244.24 3-(Trifluoromethyl)phenyl, dimethylamino ~2.5 Potential CNS activity (inferred)
3-(Dimethylamino)propiophenone C₁₁H₁₅NO 177.24 Phenyl, dimethylamino ~1.8 Intermediate in organic synthesis
RS 67333 (Serotonin agonist) C₁₉H₂₇ClN₂O₂ 350.88 Chloro, methoxy, piperidinyl ~3.2 5-HT₄ receptor agonist
1-[3-(Trifluoromethyl)phenyl]-2-propanone C₁₀H₉F₃O 202.18 3-(Trifluoromethyl)phenyl ~2.1 Solubility/lipophilicity studies
1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]-1-penten-3-one C₁₄H₁₆F₃NO₂ 287.28 Phenoxy, enone, trifluoromethyl ~3.0 Undefined (possibly antimicrobial)

Key Observations :

  • The trifluoromethyl group in the target compound increases lipophilicity (higher logP) compared to non-fluorinated analogs like 3-(dimethylamino)propiophenone .
  • The dimethylamino group differentiates it from simpler trifluoromethylphenyl ketones (e.g., ), enabling interactions with biological targets via hydrogen bonding or ionic interactions.
  • Compared to RS 67333 , the absence of a piperidinyl or chloro-methoxy group in the target compound suggests divergent pharmacological pathways.

Challenges :

  • Steric hindrance from the trifluoromethyl group may reduce reaction yields.
  • Purification via crystallization (e.g., from dioxane/water) is critical to isolate the product .

Biological Activity

1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]- (CAS No. 653573-36-5) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a propanone backbone, a dimethylamino group, and a trifluoromethyl-substituted phenyl ring, which contribute to its unique properties and reactivity.

Chemical Structure and Properties

The molecular formula of 1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]- is C12H14F3NO, with a molecular weight of approximately 243.25 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting its pharmacological profile compared to similar compounds.

Property Value
Molecular FormulaC12H14F3NO
Molecular Weight243.25 g/mol
Functional GroupsKetone, Amine
LipophilicityHigh

Biological Activity

Research indicates that compounds similar to 1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]- exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can possess antibacterial and antifungal properties. The hydrophobic nature of the trifluoromethyl group may enhance interaction with microbial membranes .
  • Analgesic Properties : Patents have been filed for derivatives related to this compound that demonstrate analgesic effects suitable for treating severe pain without the side effects associated with opioids .
  • Histone Deacetylase Inhibition : Similar compounds have been studied for their ability to inhibit histone deacetylases (HDACs), which are important targets in cancer therapy. The mechanism of action often involves binding to the enzyme's active site and altering gene expression patterns .

Study on Antimicrobial Activity

A study focusing on the antimicrobial properties of structurally related compounds found that certain derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 1–2 µg/mL against Gram-positive bacteria, indicating significant potency .

Analgesic Compound Development

Research documented in European patents highlighted the development of analgesic substances derived from dimethylamino-propane derivatives. These compounds were noted for their effectiveness in pain management, showcasing their potential therapeutic applications .

HDAC Inhibition Research

Recent studies have identified compounds with trifluoromethyl substitutions as effective HDAC6 inhibitors. These inhibitors demonstrated low nanomolar concentrations required for significant inhibition, suggesting a promising avenue for cancer treatment .

Q & A

Basic: How can researchers optimize the synthesis of 1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]- to improve yield and purity?

Methodological Answer:
Synthesis optimization involves:

  • Reaction Conditions : Use alkaline conditions (e.g., NaOH/KOH) in polar solvents like ethanol or methanol to enhance reaction efficiency. Elevated temperatures (60–80°C) may accelerate kinetics .
  • Continuous Flow Reactors : These systems improve mixing and heat transfer, reducing side reactions and increasing yield .
  • Purification : Distillation or recrystallization (using ethanol/water mixtures) can isolate the compound with >95% purity .
  • Catalyst Screening : Explore phase-transfer catalysts or metal catalysts (e.g., Pd/C) to reduce reaction time .

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies dimethylamino and trifluoromethylphenyl groups. For example, the trifluoromethyl group shows a singlet at ~δ 120–125 ppm in ¹⁹F NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 284.1352 for C₁₂H₁₃F₃NO) .
  • X-Ray Crystallography : Resolves stereochemistry and intermolecular interactions. For analogs, triclinic crystal systems with P1̄ space groups are common .

Advanced: How can researchers resolve contradictions in reported biological activities of derivatives?

Methodological Answer:
Contradictions may arise from structural analogs or assay variability. Strategies include:

  • Comparative Structural Analysis : Compare with analogs like 1-(3-chlorophenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)urea. Substituents (e.g., morpholine vs. piperidine) alter target binding .
  • Dose-Response Studies : Use IC₅₀/EC₅₀ assays to quantify potency variations. For example, trifluoromethyl groups enhance binding to hydrophobic enzyme pockets .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with Tyr residues) .

Advanced: What mechanistic insights exist for this compound’s interactions with biological targets?

Methodological Answer:

  • Covalent Binding : The dimethylamino group may act as a nucleophile, forming covalent adducts with cysteine residues in enzymes (e.g., kinases) .
  • Enzyme Inhibition : Trifluoromethylphenyl moieties inhibit cytochrome P450 isoforms (CYP3A4/CYP2D6) via π-π stacking with heme cofactors. Validate via UV-Vis spectroscopy .
  • Protein Interactions : Surface plasmon resonance (SPR) assays quantify binding kinetics (e.g., KD = 1–10 μM for albumin) .

Basic: What are the stability considerations for this compound under storage and experimental conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation. Monitor via HPLC for decomposition products .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C. Avoid prolonged heating in solution .
  • pH Sensitivity : The dimethylamino group protonates below pH 5, altering solubility. Use buffered solutions (pH 7–8) for biological assays .

Advanced: How can researchers design derivatives to enhance selectivity for specific biological targets?

Methodological Answer:

  • Bioisosteric Replacement : Replace trifluoromethyl with difluoromethyl or pentafluorosulfanyl groups to modulate lipophilicity (clogP 2.5 → 3.1) .
  • Fragment-Based Design : Use crystallographic data (e.g., PDB: 6XYZ) to guide substitutions at the propanone carbonyl, improving hydrogen-bonding with targets .
  • SAR Studies : Synthesize analogs like 3-(dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one and compare IC₅₀ values against parent compound .

Basic: What analytical methods are suitable for quantifying this compound in complex matrices (e.g., cell lysates)?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 μm) with mobile phase (0.1% formic acid in acetonitrile/water). LOQ: 0.1 ng/mL .
  • GC-FID : Derivatize with BSTFA to enhance volatility. Retention time: 8.2 min at 250°C .
  • Fluorescence Detection : Label with dansyl chloride (λexem = 340/525 nm) for sensitive detection in biological samples .

Advanced: How do electronic effects of substituents influence the compound’s reactivity in nucleophilic additions?

Methodological Answer:

  • Trifluoromethyl Group : Strong electron-withdrawing effect activates the carbonyl toward nucleophilic attack (e.g., Grignard reagents). Kinetic studies show 2× faster reaction vs. non-fluorinated analogs .
  • Dimethylamino Group : Electron-donating effects stabilize enolate intermediates, enabling asymmetric aldol reactions with >90% ee using chiral catalysts .
  • Hammett Analysis : Plot log(k/k₀) vs. σpara values to quantify substituent effects on reaction rates .

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